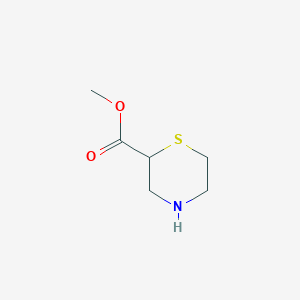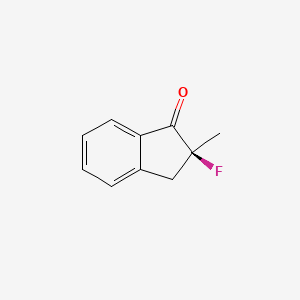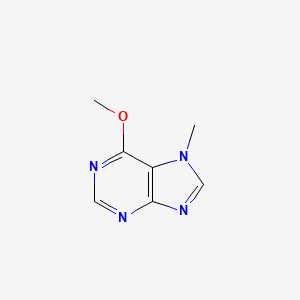![molecular formula C9H7N3 B11917704 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the 6th position and a cyano group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanopyridine with a suitable methyl-substituted pyrrole derivative. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
化学反应分析
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-amine.
Substitution: Formation of halogenated derivatives.
科学研究应用
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The biological activity of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is primarily attributed to its ability to inhibit fibroblast growth factor receptors. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methyl and cyano groups, showing different biological activities.
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: Contains a bromine atom, which may enhance its reactivity in certain chemical reactions.
Pyrrolopyrazine derivatives: Exhibit a similar fused ring system but with different nitrogen positioning, leading to varied biological activities.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors makes it a promising candidate for anticancer drug development.
属性
分子式 |
C9H7N3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-3-7-4-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12) |
InChI 键 |
OZTWXMKEHSILOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,8-Difluoro-3-methylimidazo[1,5-A]pyridine](/img/structure/B11917630.png)
![3,7-Dihydro-2H-thieno[3,2-f]indole](/img/structure/B11917635.png)


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)




![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)

